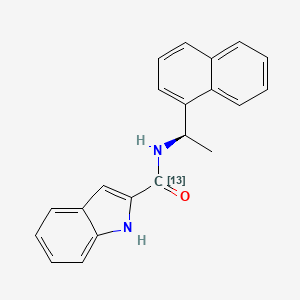
3-Hydroxy Anagrelide-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy Anagrelide-13C3 is the labelled analogue of 3-Hydroxy Anagrelide, which is a metabolite of Anagrelide . Anagrelide is a medication used for the treatment of essential thrombocytosis (ET) .
Molecular Structure Analysis
The molecular formula of this compound is C7 C3H7Cl2N3O2 . Its molecular weight is 275.07 .科学的研究の応用
Selectivity and Mode of Action
Anagrelide (ANA) has been compared with hydroxycarbamide (HC) for their effects on haematopoietic progenitor cell growth and differentiation. ANA showed potent and selective inhibition of megakaryocytopoiesis without significant activity against other haematopoietic progenitor cell lineages. This demonstrates ANA's specific action on the megakaryocytic lineage, unlike HC, which also affects other blood cell types (Hong et al., 2006).
Comparative Efficacy in Thrombocythemia
Studies comparing ANA and HC in thrombocythemia reveal that ANA is effective in reducing platelet counts, similar to HC. However, it does not appear to significantly affect leukocyte counts. This further supports ANA's targeted action on platelet production (Gisslinger et al., 2007).
Cardiovascular Safety
Anagrelide's cardiovascular safety has been studied in relation to hydroxyurea. Although it's associated with cardiotoxicity, the relative risk/benefit ratio is generally favorable. These findings are important for assessing the suitability of ANA in clinical scenarios where cardiovascular risks are a consideration (Hong & Erusalimsky, 2002).
Effects on Cell Proliferation and Platelet Generation
Anagrelide has been shown to inhibit proliferation and platelet generation in immortalized megakaryocyte progenitor cell lines. This demonstrates its potential in managing conditions like essential thrombocythemia by specifically targeting platelet production pathways (Takaishi et al., 2018).
Use in Chronic Myeloid Leukemia
In chronic myeloid leukemia (CML) patients with hydroxyurea-resistant thrombocytosis, anagrelide has proven effective, highlighting its role in managing different myeloproliferative disorders (Silver, 2005).
Safety and Hazards
将来の方向性
Anagrelide, the parent compound of 3-Hydroxy Anagrelide-13C3, is being investigated for new uses as an adjuvant therapy in cancer management . It has been found that high platelet counts in essential thrombocythemia (ET) can be effectively lowered by treatment with either anagrelide or hydroxyurea . This suggests potential future directions for the use of this compound in similar applications.
作用機序
Target of Action
3-Hydroxy Anagrelide-13C3, a major metabolite of Anagrelide , primarily targets platelet-producing cells . It is used to lower dangerously elevated platelet levels, i.e., to treat thrombocythemia in patients with myeloproliferative neoplasms .
Mode of Action
The compound decreases platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . The 3-hydroxy metabolite is considered pharmacologically active and carries a similar potency and efficacy in regards to its platelet-lowering effects, but inhibits PDE3 with a potency 40x greater than that of the parent drug .
Biochemical Pathways
The biochemical pathways affected by this compound involve the suppression of transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts, thereby reducing the risk of thrombosis.
Pharmacokinetics
Anagrelide is rapidly absorbed and metabolized, mainly during the first pass, to two main metabolites: the active 3-hydroxy anagrelide and the inactive RL603 . The pharmacokinetics of anagrelide are linear in the 0.5–2mg dose range .
Result of Action
The primary result of the action of this compound is a reduction in platelet counts. This is achieved by suppressing the synthesis and maturation of platelet-producing cells . The reduction in platelet counts helps to treat thrombocythemia and its related complications in patients with myeloproliferative neoplasms .
生化学分析
Biochemical Properties
3-Hydroxy Anagrelide-13C3 interacts with various enzymes and proteins in the body. It is a potent inhibitor of cyclic AMP phosphodiesterase 3 (PDE3), a key enzyme involved in the regulation of platelet aggregation . This interaction plays a crucial role in its biochemical activity .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in the formation of blood clots. It is known to reduce the elevated platelet count, thereby reducing the risk of thrombosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PDE3. By inhibiting PDE3, it increases the levels of cyclic AMP, a molecule that prevents platelets from aggregating and forming blood clots .
Temporal Effects in Laboratory Settings
It is known that the compound is >80-90% pure by HPLC .
Metabolic Pathways
This compound is primarily metabolized in the liver by cytochrome P450 1A2 (CYP1A2)
特性
IUPAC Name |
6,7-dichloro-3-hydroxy-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-15-9(17)8(16)14-10(15)13-6/h1-2,9,17H,3H2,(H,13,14,16)/i8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTUTDKZVOONF-SKMPNTIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C3N1C(C(=O)N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH]([13C](=O)N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)



